5-Amino-3-(2-bromophenyl)isoxazole
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Overview
Description
5-Amino-3-(2-bromophenyl)isoxazole is a heterocyclic compound with the molecular formula C9H7BrN2O It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring. This reaction can be catalyzed by various agents, including metal catalysts like copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-bromophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl or aryl lithium reagents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the isoxazole ring.
Reduction: Phenyl derivatives without the bromine atom.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(2-bromophenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-bromophenyl)isoxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)isoxazole: Lacks the amino group, which can significantly alter its chemical reactivity and biological activity.
5-Amino-3-phenylisoxazole: Lacks the bromine atom, which affects its ability to undergo certain substitution reactions.
Uniqueness
5-Amino-3-(2-bromophenyl)isoxazole is unique due to the presence of both the amino and bromine functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-(2-bromophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPUSFAARHNRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-51-5 |
Source
|
Record name | 3-(2-bromophenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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